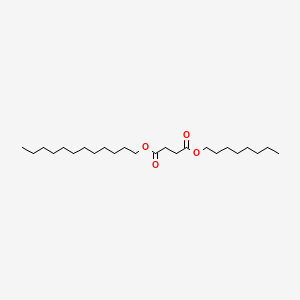![molecular formula C6H8Cl2S B14648251 3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene CAS No. 52444-05-0](/img/structure/B14648251.png)
3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene is an organic compound that belongs to the class of chlorinated alkenes. This compound is characterized by the presence of two chlorine atoms and a sulfanyl group attached to a propene backbone. It is used in various chemical reactions and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene typically involves the chlorination of propene derivatives. One common method is the high-temperature chlorination of propylene, which produces 3-chloroprop-1-ene as an intermediate . This intermediate can then undergo further reactions to introduce the sulfanyl group and additional chlorine atoms.
Industrial Production Methods
Industrial production of this compound often utilizes the oxychlorination method, where propylene, hydrogen chloride, and oxygen react in the presence of a catalyst such as tellurium . This method is efficient for large-scale production and ensures high yields of the desired product.
化学反应分析
Types of Reactions
3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is utilized in the production of resins, coatings, adhesives, and other industrial materials.
作用机制
The mechanism by which 3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene exerts its effects involves interactions with various molecular targets. The chlorine atoms and sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative states .
相似化合物的比较
Similar Compounds
3-Chloroprop-1-ene: A simpler chlorinated alkene used as an intermediate in organic synthesis.
3-Chloro-2-methylpropene: Another chlorinated alkene with similar reactivity but different substitution patterns.
属性
CAS 编号 |
52444-05-0 |
|---|---|
分子式 |
C6H8Cl2S |
分子量 |
183.10 g/mol |
IUPAC 名称 |
3-chloro-2-(3-chloroprop-1-en-2-ylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H8Cl2S/c1-5(3-7)9-6(2)4-8/h1-4H2 |
InChI 键 |
LKAHGAWUTQHQCB-UHFFFAOYSA-N |
规范 SMILES |
C=C(CCl)SC(=C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)

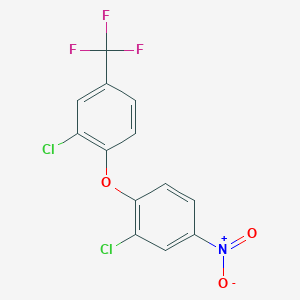

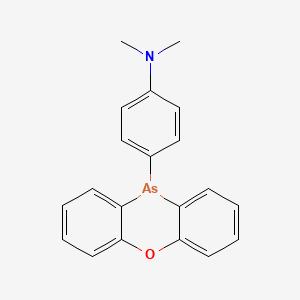
![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)
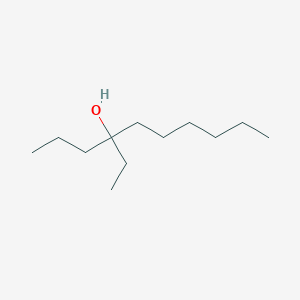

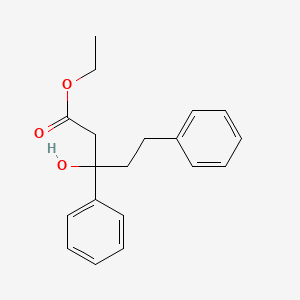
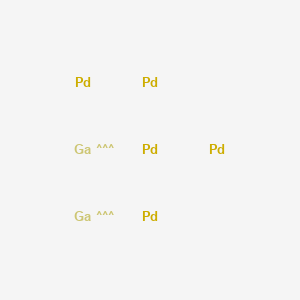
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
